(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride physical properties
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Introduction
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its defined stereochemistry and bifunctional nature, containing both hydroxyl and secondary amine functionalities, make it a valuable scaffold for constructing complex molecular architectures. As with any chemical entity destined for rigorous research or preclinical evaluation, a thorough understanding of its fundamental physical properties is paramount. These properties not only confirm the identity and purity of the material but also govern its behavior in various experimental settings, from reaction conditions to formulation and biological assays.
This guide serves as a technical resource for scientists, providing a detailed examination of the key physical and chemical characteristics of this compound. We will move beyond a simple listing of data points to explain the causality behind the experimental methodologies used for their determination, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Core Physicochemical Properties
The foundational properties of a compound dictate its handling, storage, and application. For (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, these are summarized below and explored in detail in the subsequent sections.
| Property | Value / Description | Source(s) |
| CAS Number | 1350834-24-0 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][3] |
| Molecular Weight | 153.61 g/mol | [1][2][3] |
| Appearance | Off-white solid | [4] |
| Melting Point | Not consistently reported; requires experimental determination. | |
| Solubility | Expected to be soluble in polar solvents like water and methanol. | |
| Storage | Sealed in a dry environment. Room temperature for short-term, 0-8°C recommended for long-term. | [2][3][4] |
Chemical Structure and Stereochemistry
The precise three-dimensional arrangement of atoms is critical to the biological activity and chemical reactivity of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. The IUPAC name specifies the stereochemistry at positions 3 and 5 of the pyrrolidine ring as 'S'. This specific configuration is crucial for its role as a chiral building block.
Caption: 2D representation of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride.
Melting Point Determination
Expertise & Experience: The melting point is a critical indicator of a crystalline solid's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities. For a hydrochloride salt like this compound, the melting point can also be accompanied by decomposition.
Trustworthiness: The protocol below describes a self-validating system for accurate melting point determination using a calibrated digital apparatus.
Methodology: Capillary Melting Point Determination
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Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
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Capillary Loading: Load a small amount of the powder into a capillary tube (open at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Apparatus Calibration: Before analysis, calibrate the melting point apparatus using certified standards with melting points bracketing the expected range of the sample. This ensures the accuracy of the temperature sensor.
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Measurement:
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Place the loaded capillary into the heating block of the apparatus.
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Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.
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Once the temperature is within 20 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is crucial for observing the exact temperature range of melting.
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Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear).
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Reporting: Report the result as a range from T_onset to T_clear. Note any observations such as color change or gas evolution, which may indicate decomposition.
Solubility Profile Analysis
Expertise & Experience: Understanding the solubility of a compound is fundamental for its application in drug discovery. It dictates the choice of solvents for chemical reactions, purification, and, critically, for preparing stock solutions for biological screening and formulation development. The structure of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, with its multiple polar hydroxyl groups and the ionic hydrochloride salt, suggests good solubility in polar protic solvents.
Trustworthiness: This protocol employs a standard qualitative and semi-quantitative method to establish a practical solubility profile.
Methodology: Solubility Assessment in Common Laboratory Solvents
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Solvent Selection: Choose a panel of solvents relevant to research and development, such as:
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Deionized Water (for biological assays)
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Phosphate-Buffered Saline (PBS, pH 7.4) (for physiological relevance)
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Dimethyl Sulfoxide (DMSO) (for stock solution preparation)
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Ethanol (for formulation and reaction chemistry)
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Procedure (performed at ambient temperature):
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Weigh a precise amount of the compound (e.g., 5 mg) into a small glass vial.
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Add the selected solvent in measured aliquots (e.g., 100 µL).
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After each addition, cap the vial and vortex for 30-60 seconds.
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Visually inspect the solution against a dark and light background for any undissolved particulates.
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Continue adding solvent until the solid is fully dissolved.
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Data Interpretation & Reporting:
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Calculate the approximate solubility in mg/mL.
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Categorize the solubility based on standard conventions (e.g., Very soluble: <1 mL to dissolve 1 g; Freely soluble: 1-10 mL; Soluble: 10-30 mL).
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For high-throughput screening applications, determining the kinetic solubility in DMSO is often a primary goal.
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Spectroscopic and Chromatographic Characterization
Confirming the structural integrity and purity of the compound requires a suite of analytical techniques. The following workflow illustrates a logical approach to this process.
Caption: Analytical workflow for identity and purity confirmation.
Mass Spectrometry (MS)
Expertise & Experience: MS is an indispensable tool for confirming the molecular weight of a compound. For this hydrochloride salt, electrospray ionization (ESI) in positive mode is typically the method of choice, as it will readily protonate the basic nitrogen atom, yielding the [M+H]⁺ ion of the free base.
Predicted Mass Spectrometry Data
| Adduct | Calculated m/z | Source |
| [M+H]⁺ | 118.08626 | [5] |
| [M+Na]⁺ | 140.06820 | [5] |
Methodology: LC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or water.
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Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Mass Spectrometer with an ESI source.
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LC Method: A simple isocratic or gradient elution on a C18 column is sufficient to desalt and introduce the sample into the MS.
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MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
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Data Analysis: Verify the presence of the expected parent ion ([M+H]⁺ at m/z ≈ 118.09). The high-resolution mass should match the theoretical exact mass of the free base (C₅H₁₁NO₂) within a narrow tolerance (e.g., <5 ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed. The hydrochloride salt is typically analyzed in a deuterated solvent like D₂O or MeOD, where the acidic N-H and O-H protons may exchange with deuterium.
Methodology: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O).
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Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). 2D experiments like COSY and HSQC can be run to confirm assignments.
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Expected ¹H NMR Features:
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Complex multiplets for the pyrrolidine ring protons.
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Distinct signals for the hydroxymethyl (CH₂OH) group protons.
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The number of integrated protons should correspond to the molecular formula.
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Expected ¹³C NMR Features:
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Five distinct signals corresponding to the five carbon atoms in the molecule.
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Signals for carbons attached to oxygen (C-O) will be downfield (typically 60-80 ppm).
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Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR provides confirmation of the key functional groups present in the molecule. It is a rapid and reliable identity test.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Acquisition: Apply pressure to ensure good contact and collect the spectrum.
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Expected Characteristic Peaks:
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O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.
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N-H Stretch: A medium to strong band, often overlapping with the O-H stretch, in the 3100-3400 cm⁻¹ region, corresponding to the secondary ammonium salt.
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C-H Stretch: Bands just below 3000 cm⁻¹.
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C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
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Safety and Handling
Professional diligence requires adherence to safety protocols based on the known hazards of a chemical.
GHS Hazard Information
| Hazard Code | Description | Source |
| H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] |
| H335 | May cause respiratory irritation | [1][2] |
Handling Recommendations:
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
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Exposure Control: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
References
-
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. PubChem. [Link]
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(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem. [Link]
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(3r,5s)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. PubChemLite. [Link]
Sources
- 1. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1350834-24-0|(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 3. CAS 1350834-24-0 | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride - Synblock [synblock.com]
- 4. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | 1350834-24-0 [chemicalbook.com]
- 5. PubChemLite - (3r,5s)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (C5H11NO2) [pubchemlite.lcsb.uni.lu]
